2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Description
2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N2O3S and its molecular weight is 366.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Researchers have developed and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, exploring the synthesis, structure-activity relationship (SAR), and biochemical characterization. These compounds, including variants with modifications, have shown high-affinity inhibition of the enzyme in vitro, suggesting potential for detailed investigation of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Another area of research involves the synthesis and evaluation of carbonic anhydrase inhibitors. Studies on 1,3,5-trisubstituted-pyrazolines and their inhibitory effects on carbonic anhydrase I and II have identified compounds with significant inhibitory activities, indicating potential applications in treating conditions associated with carbonic anhydrase (Gul et al., 2016).
COX-2 Inhibition for Inflammatory Conditions
Further research has identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), with significant potential for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom into these compounds has been found to enhance their selectivity and potency as COX-2 inhibitors (Hashimoto et al., 2002).
Novel Syntheses and Characterizations
Novel N-substituted phenyl benzenesulfonylureas have been synthesized, showcasing the broad range of chemical modifications and applications possible with benzenesulfonamide derivatives. These studies contribute to the expanding library of benzenesulfonamides with potential therapeutic applications (Ta-n, 2015).
Properties
IUPAC Name |
2,4-difluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)25(23,24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTPMXNOAFNNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.